5-(azidomethyl)-3-methyl-1,2-oxazole
Description
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Properties
CAS No. |
1237772-60-9 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.1 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Oxazole Heterocyclic Chemistry
The foundation of 5-(azidomethyl)-3-methyl-1,2-oxazole (B1287220) is the oxazole (B20620) ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. semanticscholar.orgtandfonline.com Oxazoles are a vital class of aromatic compounds that have garnered substantial attention in medicinal chemistry and materials science. numberanalytics.comresearchgate.net The oxazole nucleus is a key structural motif found in numerous natural products and pharmacologically active compounds, demonstrating a broad spectrum of biological activities. semanticscholar.orgnih.gov
The reactivity and stability of the oxazole ring are influenced by the arrangement of its heteroatoms. semanticscholar.orgyoutube.com As an aromatic system, it exhibits a degree of stability, yet it is also susceptible to various chemical transformations. numberanalytics.com The presence of the nitrogen and oxygen atoms creates distinct electronic properties within the ring, influencing its interaction with other molecules and its reactivity in chemical syntheses. semanticscholar.org Oxazole derivatives are synthesized through various methods, including condensation reactions, cycloadditions, and oxidative cyclizations. aip.org The specific substitution pattern on the oxazole ring, as seen in this compound, can further tune its chemical and physical properties.
The table below summarizes key aspects of the oxazole core.
| Feature | Description |
| Structure | Five-membered aromatic ring with one oxygen and one nitrogen atom. semanticscholar.orgnumberanalytics.com |
| Significance | Core component of many biologically active compounds and natural products. nih.gov |
| Reactivity | Can participate in various organic reactions, serving as a versatile synthetic intermediate. numberanalytics.comaip.org |
Significance of Azide Functionality in Contemporary Organic Synthesis
Strategies for 1,2-Oxazole Ring System Formation
The construction of the 1,2-oxazole (isoxazole) ring is a foundational step in the synthesis of the target compound. Methodologies range from classical cyclization reactions to modern catalytic approaches.
Traditional methods for synthesizing the 1,2-oxazole ring often rely on the cyclization of open-chain precursors. One of the most established methods involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). For the synthesis of a 3-methyl-1,2-oxazole, a precursor containing a methyl ketone functionality is typically required. Another classical approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
A relevant modern example is the reaction of α-haloketones with amidines or nitriles to form the oxazole ring, although this is more common for 1,3-oxazoles. For 1,2-oxazoles (isoxazoles), the reaction of α,β-unsaturated ketones with hydroxylamine is a more direct route.
Recent advancements in organic synthesis have introduced a variety of catalytic methods for the construction of oxazole rings, offering milder reaction conditions and improved efficiency.
Copper-catalyzed reactions have been prominent in the synthesis of substituted oxazoles. These methods often involve the coupling of various starting materials under the influence of a copper catalyst, which facilitates the key bond-forming steps. For instance, copper-catalyzed aerobic oxidative annulation of enamides with other partners can lead to polysubstituted oxazoles.
Gold catalysis has also emerged as a powerful tool. Gold(III) chloride (AuCl3) has been shown to catalyze the synthesis of 2,5-disubstituted oxazoles from N-propargylamides. This methodology is particularly relevant as it utilizes propargyl precursors, which can be structurally related to the precursors needed for the target molecule.
A notable and efficient method for the synthesis of 5-substituted-oxazole derivatives involves the N-iodosuccinimide (NIS)-mediated cyclization of propargylamides. This reaction proceeds through an iodonium-initiated pathway, where NIS activates the alkyne functionality in the propargylamide, leading to an intramolecular cyclization to form an iodo-substituted oxazole ring. This intermediate is then primed for further functionalization.
This method is highly effective for creating a diverse range of oxazole derivatives by varying the substituents on the propargylamide starting material. The resulting 5-(iodomethyl)oxazole is a key intermediate for introducing the azidomethyl group.
Introduction of the Azidomethyl Moiety
Once the 3-methyl-1,2-oxazole ring system is formed, or a suitable precursor is synthesized, the next critical step is the introduction of the azidomethyl group at the 5-position.
The most direct method for installing the azide functionality is through a nucleophilic substitution reaction. This typically involves a precursor with a good leaving group at the methyl position of the C5 substituent. Common precursors include 5-(chloromethyl)- or 5-(bromomethyl)-3-methyl-1,2-oxazole.
In the context of the NIS-mediated cyclization, the resulting 5-(iodomethyl)-3-methyl-1,2-oxazole is an ideal substrate for this transformation. The reaction is typically carried out by treating the halo-intermediate with an azide source, most commonly sodium azide (NaN3), in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion (N3-) acts as the nucleophile, displacing the halide to form the desired this compound.
The table below summarizes representative conditions for the azidation reaction.
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| 5-(iodomethyl)-3-methyl-1,2-oxazole | Sodium Azide | DMF | Room Temp | High | |
| 5-(chloromethyl)-3-methyl-1,2-oxazole | Sodium Azide | DMF | Not Specified | Not Specified |
The introduction of the azidomethyl group via nucleophilic substitution proceeds through a standard SN2 mechanism. The azide ion attacks the electrophilic carbon atom bearing the leaving group (iodide or chloride), leading to the formation of a new carbon-nitrogen bond and the expulsion of the halide ion. The efficiency of this reaction is dependent on the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature.
Beyond simple substitution, the azide functionality itself can be used in subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link the oxazole scaffold to other molecules. This highlights the synthetic utility of this compound as a building block in medicinal chemistry and materials science. The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a triazole ring.
Continuous Flow and One-Pot Synthetic Protocols
The synthesis of this compound, a heterocyclic compound with potential applications in various chemical fields, can be approached through modern synthetic strategies that emphasize efficiency, safety, and scalability. Continuous flow and one-pot protocols are at the forefront of these methodologies, offering significant advantages over traditional batch processing.
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer benefits in terms of resource efficiency and reduced waste. A one-pot protocol has been successfully developed for novel 5-(azidomethyl)-2-aryloxazole derivatives. durham.ac.uk This procedure starts with N-propargylarylamides, which undergo an N-iodosuccinimide (NIS)-mediated formation of a 5-(iodomethylene)-4,5-dihydrooxazole intermediate. This is followed by an in-situ azide coupling with sodium azide. durham.ac.uk This approach can be extended to include a subsequent click reaction, demonstrating the versatility of the one-pot system. durham.ac.uk The key transformation relevant to the synthesis of the title compound is the conversion of a halo- or pseudo-halomethyl group at the 5-position of the oxazole ring into an azidomethyl group within the same pot.
Table 1: Comparison of Continuous Flow and One-Pot Protocols for Azidomethyl-Oxazole Synthesis
| Feature | Continuous Flow Synthesis (2-(azidomethyl)oxazoles) | One-Pot Synthesis (5-(azidomethyl)-2-aryloxazoles) |
|---|---|---|
| Starting Materials | Vinyl azides, Bromoacetyl bromide, Sodium azide | N-propargylarylamides, N-Iodosuccinimide, Sodium azide |
| Key Intermediates | Azirines, 2-(Bromomethyl)oxazoles | 5-(Iodomethylene)-4,5-dihydrooxazoles |
| Reaction Time | 7-9 minutes (overall residence time) | Not specified, but generally reduced compared to multi-step |
| Key Advantages | Enhanced safety, precise control over reaction conditions, scalability, avoids isolation of unstable intermediates. google.comacs.orgnih.gov | High efficiency, reduced waste, economic and environmental benefits. durham.ac.uk |
| Reported Yields | Good overall yields (e.g., 50-60% for three steps). mdpi.com | Excellent overall efficiency (e.g., 68-82% for three steps including click reaction). durham.ac.uk |
Synthesis of Structural Analogues and Substituted Derivatives (e.g., Bis(azidomethyl)oxazoles)
The synthesis of structural analogues of this compound, including those with multiple azido (B1232118) groups or other substituents, expands the chemical space for this class of compounds. A key target in this area is the synthesis of bis(azidomethyl)oxazoles, which could serve as precursors for cross-linking agents or energetic materials.
While the direct synthesis of bis(azidomethyl)oxazoles is not widely reported, methods for creating methylene-bridged bis-heterocycles provide a viable synthetic route. For instance, the synthesis of 3,3'-methylene bis(5-methyloxazoline), a saturated analogue, is achieved by reacting isopropanolamine with formaldehyde (B43269) in the presence of a catalyst like 1,1,3,3-tetramethylguanidine. google.com This suggests that a precursor like bis(3-methyl-1,2-oxazol-5-yl)methane could be a target intermediate. The synthesis of related bis(benzoxazol-2-yl)methane ligands has been accomplished through the cyclocondensation of two equivalents of a substituted 2-aminophenol (B121084) with a C3-linker unit derived from malonic acid. nih.gov A similar strategy could potentially be employed to link two 3-methyl-1,2-oxazole rings. Once a bis(hydroxymethyl) or bis(halomethyl) derivative of a di(oxazolyl)methane is obtained, a subsequent double azidation would yield the desired bis(azidomethyl)oxazole.
The synthesis of other substituted derivatives often involves the construction of the oxazole or isoxazole (B147169) ring from appropriately functionalized precursors. For example, various substituted 5-amino-1,2,4-oxadiazoles and 5-amino-1,2,4-thiadiazoles have been prepared in one-pot procedures from amidoximes. The synthesis of regioisomerically substituted 1,2-oxazoles can be achieved through the cycloaddition of β-enamino ketoesters with hydroxylamine. nih.gov This method has been used to prepare methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates, which are valuable as amino acid-like building blocks. nih.gov
Furthermore, the diversification of the 5-position substituent on the oxazole ring is a well-established strategy. For example, 5-(hydroxymethyl)oxazole scaffolds can be converted into a variety of derivatives. The hydroxyl group can be transformed into a bromide, which then undergoes displacement with sodium azide to form the azidomethyl group. durham.ac.uk This approach allows for the late-stage introduction of the azide functionality onto a pre-formed and diversely substituted oxazole core.
Table 2: Synthetic Approaches to Structural Analogues
| Analogue Type | Synthetic Strategy | Key Precursors/Reagents | Potential for Azide Introduction |
|---|---|---|---|
| Bis(oxazolyl)methanes | Methylene (B1212753) bridging of two oxazole rings. | Isopropanolamine, Formaldehyde (for oxazoline). google.com 2-Aminophenol derivatives, Malonic acid derivatives (for benzoxazole). nih.gov | Post-synthesis functionalization of the oxazole rings (e.g., halogenation then azidation). |
| Substituted 1,2-Oxazoles | Cycloaddition reactions. | β-Enamino ketoesters, Hydroxylamine hydrochloride. nih.gov | Incorporation of an azido-containing substituent in the initial building blocks or post-cyclization modification. |
| 5-Substituted Oxazoles | Functional group interconversion at the 5-position. | 5-(Hydroxymethyl)oxazole, Brominating agent, Sodium azide. durham.ac.uk | Direct conversion of a 5-hydroxymethyl or 5-halomethyl group to the azidomethyl group. |
Chemical Reactivity and Transformation Pathways of 5 Azidomethyl 3 Methyl 1,2 Oxazole
Reactions Involving the Azide (B81097) Group
The azidomethyl group is the primary site of reactivity, enabling a wide array of conjugation and transformation reactions. It is particularly valuable in the field of click chemistry and for the generation of reactive nitrogen intermediates.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability, high yield, and exceptional functional group tolerance. nih.govrsc.org This reaction facilitates the covalent linking of diverse molecular building blocks. nih.gov The transformation involves the reaction of an organic azide, such as 5-(azidomethyl)-3-methyl-1,2-oxazole (B1287220), with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov The process is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. science.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The reaction's simplicity and efficiency have led to its widespread use in medicinal chemistry, bioconjugation, and materials science. nih.govnih.gov
Table 1: General Conditions for CuAAC Reactions
| Component | Example | Purpose |
|---|---|---|
| Azide | This compound | 1,3-dipole source |
| Alkyne | Phenylacetylene, Propargyl Alcohol | Dipolarophile |
| Catalyst | CuSO₄/Sodium Ascorbate, CuI | Generates active Cu(I) species |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I) and accelerates reaction |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Solubilizes reactants |
This table represents typical conditions for CuAAC reactions based on general literature.
As a powerful alternative to CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) allows for the rapid formation of triazoles without the need for a metal catalyst. nih.gov This is particularly advantageous in biological systems where copper catalysts can be toxic. nih.gov The reaction relies on the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the cycloaddition with an azide. nih.gov Simply mixing the strained alkyne and the azide, like this compound, under physiological conditions can lead to the spontaneous and selective formation of a stable triazole product. nih.govnih.gov Cyclooctyne was identified as the smallest stable cycloalkyne, and its high reactivity is due to the deviation from the ideal 180° bond angle of sp-hybridized carbons. nih.gov
The azide group in this compound can be readily reduced to a primary amine, yielding 5-(aminomethyl)-3-methyl-1,2-oxazole. This transformation is crucial for introducing a versatile amino group that can be used for further functionalization, such as amidation or alkylation. Common and effective methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or the Staudinger reaction, which involves treatment with a phosphine (B1218219) (e.g., triphenylphosphine) followed by hydrolysis of the resulting aza-ylide intermediate. These methods are generally high-yielding and compatible with the oxazole (B20620) ring.
The synthesis of this compound itself often involves a nucleophilic displacement reaction, where a halide on a precursor, such as 5-(bromomethyl)-3-methyl-1,2-oxazole, is displaced by an azide anion (e.g., from sodium azide). beilstein-journals.orgnih.gov Conversely, the azide group can also function as a leaving group in nucleophilic substitution reactions, although this is less common than its participation in cycloadditions. In the presence of strong nucleophiles or under certain acidic conditions, the azidomethyl group can be displaced, releasing dinitrogen gas. This reactivity as a "pseudohalide" adds to the synthetic versatility of the molecule.
Upon thermal or photochemical activation, organic azides can extrude dinitrogen (N₂) to generate highly reactive nitrene intermediates. mdpi.comresearchgate.net The decomposition of this compound would produce the corresponding electrophilic nitrene. This transient species can undergo a variety of transformations:
Aziridination: In the presence of alkenes, the nitrene can add across the double bond to form aziridines, which are valuable nitrogen-containing heterocyclic building blocks. nih.gov Visible light-activated photosensitizers can be used to generate triplet nitrenes, which selectively produce aziridines and avoid common side reactions like allylic C-H amination. nih.gov
C-H Amination/Insertion: Nitrenes can insert into C-H bonds, providing a direct route for C-N bond formation.
Sulfimidation: The reaction of a nitrene with a sulfide (B99878) yields a sulfimide.
Rearrangements: The generated nitrene may also undergo intramolecular rearrangements depending on the substrate and reaction conditions. mdpi.com
Table 2: Potential Transformations via Nitrene Intermediate
| Reactant | Transformation | Product Type |
|---|---|---|
| Alkene | Aziridination | Aziridine |
| Alkane | C-H Amination | Amine |
This table outlines the potential reactivity of the nitrene generated from this compound.
Reactivity of the 1,2-Oxazole Core
The 1,2-oxazole (or isoxazole) ring is an important five-membered aromatic heterocycle found in many natural products and pharmaceuticals. beilstein-journals.orgnih.gov The ring system is generally characterized by its relative stability, allowing for a wide range of chemical modifications to be performed on its substituents without affecting the core structure. beilstein-journals.orgnih.gov The conditions required for CuAAC, SPAAC, and azide reduction are typically mild enough to leave the 1,2-oxazole ring intact.
While stable, the oxazole core is not completely inert. It can participate in certain reactions, such as cycloaddition/retro-cycloaddition sequences, which can be used to synthesize other heterocyclic systems like pyridines. beilstein-journals.orgnih.gov However, these reactions generally require more forcing conditions than those used to transform the azidomethyl group. The primary synthetic utility of this compound is therefore derived from the predictable and versatile reactivity of its azide functionality, with the oxazole ring acting as a stable, foundational scaffold. nih.gov
Functionalization at the Methyl Group Position
The functionalization of the methyl group at the C3 position of the 1,2-oxazole ring in this compound presents a synthetic challenge, as this position is generally less reactive compared to other sites on the ring. However, insights into its potential reactivity can be drawn from studies on related 3-methylisoxazole (B1582632) derivatives.
Theoretical studies on the deprotonation of 3-methylisoxazole have shown that while the C5 position is the most acidic site, deprotonation at the methyl carbon is also possible, albeit less favorable. acs.orgnih.gov This suggests that with a sufficiently strong base, the methyl group could be deprotonated to form a carbanion, which could then react with various electrophiles. This would open a pathway for introducing new functional groups at this position.
Table 1: Calculated Relative Energies of Deprotonated 3-Methylisoxazole Isomers
| Deprotonation Site | Relative Energy (kcal/mol) | Reference |
| C5 | 0 | acs.org |
| Methyl Carbon | +5.8 | acs.org |
| C4 | +6.7 | acs.org |
This table is generated based on data from electronic structure theory calculations. acs.org
While direct experimental evidence for the functionalization of the C3-methyl group on this compound is limited in publicly available research, studies on analogous structures provide clues. For instance, the bioactivation of certain 4-amino-5-methyl-isoxazole derivatives has been shown to occur at the methyl group, indicating its potential for reactivity under specific enzymatic or oxidative conditions. nih.gov Furthermore, oxidation of methyl groups on other positions of the oxazole ring has been reported, suggesting that similar transformations might be achievable at the C3 position with the appropriate reagents. researchgate.net
Potential, though yet to be reported, functionalization pathways for the C3-methyl group could include:
Halogenation: Radical halogenation could potentially introduce a halogen atom, which can then serve as a handle for further synthetic modifications.
Oxidation: Controlled oxidation could lead to the formation of an alcohol, aldehyde, or carboxylic acid at the C3 position.
Condensation: In the presence of a strong base, the deprotonated methyl group could undergo condensation reactions with aldehydes or ketones.
Substituent Effects on Ring Stability and Reactivity
The 1,2-oxazole ring itself is a five-membered heterocycle with a degree of aromaticity. rsc.org The reactivity of substituted isoxazoles is a complex interplay of inductive and resonance effects of the substituents. In general, electron-donating groups tend to activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. rsc.orgresearchgate.net
The methyl group at the C3 position is generally considered to be a weak electron-donating group through an inductive effect. This can slightly increase the electron density of the ring.
The azidomethyl group at the C5 position has a more complex electronic influence. The azide functional group itself has been described as having "chameleonic" electronic behavior. nih.gov It primarily acts as an inductively withdrawing group due to the high electronegativity of the nitrogen atoms. However, it can also act as a weak resonance donor. In the context of the azidomethyl group, the primary effect on the oxazole ring is likely to be electron-withdrawing through induction, transmitted via the methylene (B1212753) spacer. This would decrease the electron density of the ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack or ring-opening reactions.
The combination of a weakly electron-donating methyl group at C3 and an electron-withdrawing azidomethyl group at C5 creates a specific electronic environment within the 1,2-oxazole ring. The inherent acidity of the ring protons is also affected by these substituents. Studies on the parent isoxazole (B147169) show that the C5 proton is the most acidic. nsf.gov In this compound, the C5 position is substituted, leaving the C4 proton as the most likely site for deprotonation, the acidity of which will be influenced by the adjacent substituents.
The stability of the oxazole ring can also be influenced by its substituents. For instance, in fused 1,2-oxazole systems, substituents have been shown to impact the ring's susceptibility to opening. acs.org While this compound is not a fused system, significant electronic push-pull effects from substituents could potentially lower the energy barrier for ring transformations.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Construction
The oxazole (B20620) ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and it is a stable moiety found in various natural products with antimicrobial or antibiotic properties. beilstein-journals.orgnih.gov The presence of the azidomethyl group on the oxazole core of 5-(azidomethyl)-3-methyl-1,2-oxazole (B1287220) makes it a valuable building block in organic synthesis. The azide (B81097) group can undergo a variety of chemical transformations, most notably cycloaddition reactions to form triazoles. This reactivity allows for the straightforward linkage of the oxazole scaffold to other molecular fragments, facilitating the construction of more complex and functionally diverse molecules.
The utility of azidomethyl-substituted oxazoles is demonstrated in their ability to act as precursors for a range of derivatives. For instance, the azide group can be reduced to a primary amine, providing a handle for further functionalization through amide bond formation or other amine-related chemistries. This versatility makes this compound and its analogs key intermediates in the synthesis of a wide array of organic compounds. The development of continuous-flow processes for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides highlights the industrial relevance and scalability of producing these important building blocks. beilstein-journals.orgnih.govnih.gov
Synthesis of Extended Heterocyclic Scaffolds (e.g., Triazole-Oxazole Hybrids)
A prominent application of this compound is in the synthesis of extended heterocyclic scaffolds, particularly triazole-oxazole hybrids. The azide-alkyne cycloaddition, often referred to as a "click" reaction, provides a highly efficient and regioselective method for forming a stable triazole ring. nih.govnih.gov By reacting this compound with various alkynes, chemists can readily construct molecules that incorporate both oxazole and triazole rings.
These hybrid structures are of significant interest in medicinal chemistry, as both oxazole and triazole moieties are known to be present in many biologically active compounds. nih.govresearchgate.net The combination of these two heterocyclic systems can lead to novel molecular frameworks with unique pharmacological profiles. The synthesis of these hybrids is often straightforward, with many procedures allowing for a one-pot reaction that combines the formation of the oxazole ring, the introduction of the azide, and the subsequent click reaction to form the triazole. researchgate.net This streamlined approach is not only efficient but also economically and environmentally favorable due to reduced waste. researchgate.net
| Precursor Compound | Reagent | Resulting Hybrid Scaffold | Reference |
| This compound | Terminal Alkyne | Triazole-Oxazole Hybrid | nih.govnih.gov |
| N-propargylarylamide | N-iodosuccinimide, Sodium Azide, Alkyne | Triazole-methylene-oxazole derivative | researchgate.net |
| 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanone | Tosyl azide | Azirine-triazole hybrid | rsc.org |
Contributions to Functional Polymer and Materials Development
The reactivity of the azide group in this compound also extends its utility into the realm of materials science, where it contributes to the development of functional polymers and other advanced materials.
Cross-linking Agents in Polymer Formulations
Azides can serve as effective cross-linking agents in polymer formulations. Upon thermal or photochemical activation, the azide group can decompose to form a highly reactive nitrene intermediate, which can then insert into C-H bonds or react with double bonds within polymer chains, leading to the formation of a cross-linked network. nih.gov This process enhances the mechanical properties and thermal stability of the polymer.
Alternatively, the azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes or other dipolarophiles incorporated into polymer backbones. This "click chemistry" approach provides a highly efficient and specific method for cross-linking, offering excellent control over the network structure. nih.gov While research has explored various azido (B1232118) polymers for this purpose, the principle of using azide-functionalized molecules like this compound as cross-linking agents is a key strategy in designing advanced polymer materials. nih.govnih.gov
Energetic Binders in Propellant Systems
In the specialized field of energetic materials, azido polymers are of significant interest for their use as energetic binders in solid rocket propellants. The azide group possesses a high positive heat of formation, meaning its decomposition releases a substantial amount of energy. at.uaresearchgate.net This property makes polymers containing azide groups, such as glycidyl (B131873) azide polymer (GAP) and poly(3-azidomethyl-3-methyloxetane) (poly-AMMO), valuable components in high-performance propellant and explosive formulations. nih.govresearchgate.net
These energetic binders contribute to a higher specific impulse and increased burning rates in propellant systems. at.ua The incorporation of azido groups into the polymer backbone, as seen in GAP and poly-AMMO, is a common strategy. nih.govmdpi.com While this compound itself is a small molecule, its structural motifs are relevant to the design of energetic polymers. The synthesis of energetic polymers often involves the polymerization of monomers containing energetic functional groups like the azidomethyl group.
| Energetic Polymer | Monomer/Precursor | Key Feature | Reference |
| Glycidyl azide polymer (GAP) | Epichlorohydrin followed by azidation | Energetic binder and plasticizer | nih.gov |
| Poly(3-azidomethyl-3-methyloxetane) (poly-AMMO) | 3-hydroxymethyl-3-methyloxetane derivative | Energetic thermoplastic elastomer | nih.govmdpi.com |
| Poly(3,3-bis(azidomethyl)oxetane) (poly-BAMO) | 3,3-bis(chloromethyl)oxetane followed by azidation | High energy binder | mdpi.com |
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 5-(azidomethyl)-3-methyl-1,2-oxazole (B1287220) are fundamental to its reactivity. Molecular orbital (MO) theory calculations, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting its behavior in chemical reactions.
For related heterocyclic compounds, Density Functional Theory (DFT) calculations have been effectively used to analyze the HOMO-LUMO energy gap. irjweb.comnih.gov A smaller energy gap generally indicates higher chemical reactivity. nih.gov In a study on benzimidazole-thiadiazole derivatives, a compound with a lower HOMO-LUMO energy gap of 3.417 eV was found to be more reactive. nih.gov This type of analysis for this compound would elucidate the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. The azido (B1232118) group, with its high nitrogen content, and the oxazole (B20620) ring, with its heteroatoms, are expected to be the primary sites of electronic activity.
Table 1: Frontier Molecular Orbital Energies and Related Parameters (Illustrative) Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies |
| Ionization Potential | 6.5 | Estimated from -EHOMO |
| Electron Affinity | 1.2 | Estimated from -ELUMO |
Conformational Analysis and Energetics
The flexibility of the azidomethyl group attached to the rigid oxazole ring allows for various spatial arrangements or conformations. Conformational analysis investigates the different possible rotamers and their relative energies to determine the most stable, low-energy conformations.
This analysis is typically performed by systematically rotating the dihedral angle of the C-C bond connecting the azidomethyl group to the oxazole ring and calculating the potential energy at each step. The resulting potential energy surface reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion. For similar molecules, it has been noted that different conformations can arise from the rotation of side groups, which can influence crystal packing and interactions.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, such as cycloadditions, which are characteristic of the azide (B81097) functional group. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways.
This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. Characterizing these transition states provides critical information about the activation energy of the reaction, which in turn determines the reaction rate. For instance, modeling the [3+2] cycloaddition reaction of the azide group with an alkyne would reveal the geometry of the transition state and the energetic feasibility of forming a triazole ring.
Intermolecular Interactions and Crystal Packing Analysis (based on related azido compounds)
The way molecules of this compound arrange themselves in a solid-state crystal lattice is governed by a complex interplay of intermolecular forces. ias.ac.in While a specific crystal structure for this compound is not publicly available, analysis of related azido compounds provides valuable insights.
Quantum Chemical Calculations for Structural Elucidation (e.g., DFT calculations)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in the structural elucidation of molecules like this compound. irjweb.com These methods can accurately predict geometric parameters such as bond lengths and angles. researchgate.net
DFT calculations are widely used to simulate spectroscopic data, which can then be compared with experimental results for structural confirmation. For example, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR spectroscopy. researchgate.net Good correlation between calculated and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net In studies of similar heterocyclic derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) have been successfully employed for this purpose. researchgate.net
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Sustainable Synthesis
The principles of green and sustainable chemistry are driving the evolution of synthetic routes toward oxazole-containing molecules. Research is moving away from stoichiometric reagents and harsh conditions toward catalytic, atom-economical processes.
One promising direction is the use of transition metal catalysts, such as palladium, nickel, and copper, which have shown remarkable efficiency in various coupling and cyclization reactions for synthesizing heterocyclic compounds. eurekaselect.com The development of protocols that utilize these catalysts can lead to more environmentally friendly processes. eurekaselect.com For instance, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent, avoiding the need to pre-activate the carboxylic acid. nih.gov This approach demonstrates broad substrate scope and functional group tolerance, highlighting its practical benefits. nih.gov
Furthermore, the concept of continuous-flow synthesis represents a significant leap in sustainable production. A three-step continuous-flow process has been developed for producing 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org This method involves the thermolysis of a vinyl azide (B81097) to an azirine, reaction with bromoacetyl bromide to form the oxazole (B20620) ring, and subsequent nucleophilic substitution with sodium azide. beilstein-journals.org The entire sequence is completed in short residence times (7 to 9 minutes) and avoids the isolation of unstable intermediates, thereby enhancing safety and efficiency. beilstein-journals.org
Future efforts will likely focus on combining these strategies, such as integrating transition-metal catalysis within continuous-flow systems to create highly efficient and scalable syntheses. The use of eco-compatible catalysts, such as palladium on alumina, is also gaining traction for related heterocyclic systems, offering a "refreshed" and sustainable approach to synthesis. nih.gov
Exploration of Diverse Reactivity Pathways for Functionalization
The functional versatility of 5-(azidomethyl)-3-methyl-1,2-oxazole (B1287220) is primarily derived from the azide moiety, which serves as a gateway to a wide array of chemical transformations. The azide group is a high-energy functionality that can be converted into other important chemical groups under specific conditions.
A fundamental and widely used reaction is the reduction of the azide to a primary amine. This transformation can be achieved cleanly and efficiently via catalytic hydrogenation. nih.gov The resulting 5-(aminomethyl)-3-methyl-1,2-oxazole is a valuable building block for synthesizing amides, sulfonamides, and other derivatives for biological screening.
The most prominent reactivity pathway for the azide group is its participation in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This reaction provides a highly efficient and regiospecific method to form 1,4-disubstituted 1,2,3-triazoles. researchgate.net This pathway allows the this compound unit to be readily linked to a vast range of alkyne-containing molecules, facilitating the creation of diverse and complex molecular architectures. kuleuven.be
Emerging research also explores metal-free and azide-free methods for triazole synthesis, which could inspire novel pathways for the oxazole core itself. rsc.orgorganic-chemistry.org Beyond the azide, future research may target the functionalization of the C-H bonds of the methyl group on the oxazole ring or explore ring-opening reactions to generate new scaffolds, although these pathways are less explored. The 2-(bromomethyl)oxazole precursor is a versatile intermediate for various nucleophilic displacement reactions, allowing for the introduction of functionalities other than the azide. beilstein-journals.org
Integration into Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for generating molecular diversity. kuleuven.be The this compound scaffold is an ideal candidate for integration into MCR strategies, either as a reactant or as a substrate for post-MCR modification.
A prominent strategy involves a sequential MCR followed by an intramolecular azide-alkyne cycloaddition (IAAC). kuleuven.be In this approach, an MCR is designed to assemble a molecule containing both an alkyne and an azide functionality, which then undergoes a subsequent intramolecular cyclization to create fused heterocyclic systems. kuleuven.be For example, an MCR could be used to create a complex alkyne-containing structure, which is then coupled to this compound via CuAAC to rapidly build scaffold diversity.
Recent advancements have led to the development of metal- and azide-free MCRs for constructing 1,5-disubstituted 1,2,3-triazoles from enaminones, tosylhydrazine, and primary amines. organic-chemistry.org Such innovative MCRs expand the toolbox for heterocyclic synthesis and could be adapted to create novel structures incorporating the oxazole motif. organic-chemistry.orgnih.gov The simplicity, mild reaction conditions, and high yields associated with MCRs make them a highly attractive area for future exploration in conjunction with the versatile chemistry of this compound. researchgate.net
Advanced Spectroscopic Characterization for Mechanistic Insights (e.g., NMR, UV-Vis, Mass Spectrometry in context of reaction monitoring)
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques are indispensable for characterizing intermediates and monitoring reaction progress in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. For this compound, ¹H and ¹³C NMR provide definitive confirmation of its structure. The chemical shifts of the methyl group, the methylene (B1212753) protons adjacent to the azide, and the proton on the oxazole ring are characteristic. During a reaction, such as the reduction of the azide to an amine or its cycloaddition to form a triazole, NMR spectroscopy allows for clear monitoring of the transformation by observing the disappearance of reactant signals and the appearance of product signals. For example, the methylene protons adjacent to the azide would exhibit a significant upfield or downfield shift upon conversion to an amine or a triazole.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Substituted Isoxazoles Note: This table provides reference data for related isoxazole (B147169) structures to infer expected spectral characteristics for this compound and its derivatives. Data is sourced from reference rsc.org.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 3-phenyl-5-(p-tolyl)isoxazole | 7.87 (m, 2H), 7.73 (d, 2H), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH₃) | 170.5, 162.8, 140.4, 96.8 (isoxazole-C), 21.4 (CH₃) |
| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.85 (m, 2H), 7.77 (m, 2H), 6.81 (s, 1H, isoxazole-H) | 169.2, 163.0, 136.3, 97.8 (isoxazole-C) |
| 3,5-diphenylisoxazole | 7.86 (m, 4H), 6.84 (s, 1H, isoxazole-H) | 170.3, 162.9, 97.4 (isoxazole-C) |
UV-Visible (UV-Vis) Spectroscopy is particularly useful for studying conjugated systems. While the this compound itself has a simple chromophore, its derivatives, especially those formed through reactions creating larger aromatic systems (like triazole-fused compounds), can be monitored using UV-Vis. The appearance of new absorption bands or shifts in existing bands (solvatochromism) can provide information about the electronic structure of the newly formed compounds. researchgate.net
Mass Spectrometry (MS) is a powerful tool for reaction monitoring due to its high sensitivity and speed. Techniques like Electrospray Ionization (ESI-MS) are routinely used to confirm the mass of final products. nih.gov More advanced methods, such as ambient desorption ionization techniques like the Atmospheric Solids Analysis Probe (ASAP), allow for the direct analysis of reaction mixtures with minimal sample preparation. waters.com This enables chemists to track the consumption of reactants and the formation of products in near real-time by monitoring their respective molecular ions. waters.com Furthermore, tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) offers exceptional specificity and sensitivity for quantifying target analytes, which is invaluable for detailed kinetic studies and mechanistic investigations. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for 5-(azidomethyl)-3-methyl-1,2-oxazole?
A common approach involves nucleophilic substitution of a chloromethyl precursor with sodium azide (NaN₃). For example, 5-(chloromethyl)-3-methyl-1,2-oxazole can be reacted with NaN₃ in a polar solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours, followed by purification via column chromatography. This method is analogous to the synthesis of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole derivatives, where azide substitution is efficient under mild conditions . Confirmation of the azidomethyl group requires FT-IR (∼2100 cm⁻¹, N₃ stretch) and ¹H NMR (singlet for CH₂N₃ at δ 4.2–4.5 ppm).
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identifies the azide group (sharp peak ∼2100 cm⁻¹) and oxazole ring (C=N stretch ∼1600 cm⁻¹).
- ¹H/¹³C NMR : Key signals include the azidomethyl protons (δ 4.2–4.5 ppm, singlet) and oxazole carbons (C-2 at δ 165–170 ppm, C-4/C-5 at δ 95–110 ppm).
- HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of N₂ from the azide group).
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry or substituent orientation .
Q. What safety protocols are essential when handling this compound?
Azides are shock-sensitive and may decompose explosively. Key precautions include:
- Storage : In dilute solutions (<10% w/v) at 2–8°C, away from light and heavy metals.
- Handling : Use blast shields, non-metallic spatulas, and avoid friction/impact.
- Waste Disposal : Quench with aqueous NaNO₂ or Ce(IV) solutions to degrade unreacted azides. Safety protocols for related azidomethyl compounds emphasize avoiding concentrated dry forms .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and intermolecular interactions. For example, in analogous oxazole derivatives, dihedral angles between the oxazole ring and substituents (e.g., 17.1° for 3-methoxyphenyl) reveal steric or electronic effects . Use SHELXTL or SHELXL for refinement, with H-atom parameters constrained using HFIX commands. Challenges include azide group disorder; applying restraints (ISOR, DELU) improves model stability .
Q. What strategies mitigate competing side reactions during functionalization of the azidomethyl group?
The azidomethyl group is prone to Staudinger reactions or Huisgen cycloadditions. To avoid premature reactivity:
- Solvent Choice : Use anhydrous DCM or THF to minimize hydrolysis.
- Catalyst Control : For click chemistry, employ Cu(I) catalysts at low temperatures (0–5°C) to suppress side alkyne-azide oligomerization.
- In Situ Monitoring : Track reaction progress via TLC or inline IR to detect intermediates (e.g., triazoles). Evidence from similar oxadiazole syntheses shows that slow reagent addition reduces exothermic side reactions .
Q. How do electronic effects of the oxazole ring influence the reactivity of the azidomethyl group?
The electron-withdrawing oxazole ring (C=O and C=N) increases the electrophilicity of the azidomethyl carbon, enhancing nucleophilic substitution rates. DFT calculations on related compounds show partial positive charge (∼+0.35 e) on the CH₂N₃ carbon, favoring SN2 mechanisms. Comparative studies with 5-(azidomethyl)-3-phenyl-1,2-oxazole reveal slower kinetics due to phenyl electron donation, highlighting substituent effects on reactivity .
Q. What analytical methods resolve discrepancies in reported synthetic yields for this compound?
Yield variations (e.g., 60–85%) may stem from:
- By-Product Formation : Use HPLC-MS to detect dimers (e.g., triazole-linked by-products from click reactions).
- Purification Artifacts : Compare column chromatography (silica) vs. preparative TLC efficiencies. Evidence from oxadiazole syntheses shows silica’s basicity can degrade azides; neutral alumina is preferred .
- Reaction Stoichiometry : Kinetic studies using in situ Raman spectroscopy optimize NaN₃ equivalents and reaction time .
Q. How can computational modeling predict the stability of this compound in solution?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) assess conformational stability. For example, simulations in water/DMSO mixtures predict azide group solvation shells that reduce decomposition rates. QM/MM calculations (B3LYP/6-31G*) evaluate transition states for azide decomposition, guiding solvent selection .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
